3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid

Catalog No.
S2987559
CAS No.
1271073-46-1
M.F
C12H18N2O3
M. Wt
238.287
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-...

CAS Number

1271073-46-1

Product Name

3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid

IUPAC Name

3,5-dimethyl-1-(oxan-4-ylmethyl)pyrazole-4-carboxylic acid

Molecular Formula

C12H18N2O3

Molecular Weight

238.287

InChI

InChI=1S/C12H18N2O3/c1-8-11(12(15)16)9(2)14(13-8)7-10-3-5-17-6-4-10/h10H,3-7H2,1-2H3,(H,15,16)

InChI Key

ZJKUHOBGOIBGPW-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2CCOCC2)C)C(=O)O

solubility

not available

3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The molecular formula for this compound is C₁₁H₁₆N₂O₃, and it has a molecular weight of 224.26 g/mol. The structure includes a tetrahydro-2H-pyran moiety, which contributes to its unique properties and potential biological activities .

There is no documented research on the mechanism of action of this specific compound.

Due to the lack of research, no safety information is available for this compound. However, similar molecules containing pyrazole and carboxylic acid groups can exhibit acidity, irritation, and potential genotoxicity []. It's important to handle any unknown compound with caution and follow general laboratory safety protocols.

Research on the biological activity of 3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid is scarce. Similar compounds containing pyrazole and carboxylic acid functionalities have exhibited various biological activities, including:

  • Antimicrobial properties: Some pyrazole derivatives show effectiveness against bacteria and fungi.
  • Anti-inflammatory effects: Compounds with similar structures have been noted for their ability to reduce inflammation.

Due to the lack of specific studies on this compound, its exact biological effects remain largely unexplored .

The synthesis of 3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Tetrahydro-2H-Pyran Moiety: This may involve cyclization reactions using suitable precursors.
  • Carboxylation: The final step often includes the introduction of the carboxylic acid group, potentially via carbon dioxide insertion or other carboxylation methods.

Specific procedures may vary based on available reagents and desired yields .

Several compounds share structural similarities with 3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey FeaturesSimilarity Score
1-(Tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole1029715-63-6Contains a dioxaborolane moiety0.94
1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole1000801-76-2Features a methoxypropyl group0.91
1-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazole1175275-00-9Cyclohexyl substituent0.90
1-Cyclopropyl - 4-(4,4,5,5-tetramethyl - 1 ,3 ,2 - dioxaborolan - 2 - yl) - 1H - pyrazole1151802 - 22 - 0Cyclopropyl substituent0.89

The uniqueness of 3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole -4-carboxylic acid lies in its specific combination of functional groups and structural features that may confer distinct biological properties not fully explored in existing literature .

Multicomponent reactions leveraging β-dicarbonyl compounds provide a robust framework for assembling the pyrazole core. Ethyl acetoacetate, a widely used β-dicarbonyl precursor, undergoes condensation with triethyl orthoformate and acetic anhydride under reflux conditions (110–120°C) to form intermediate enol ethers. Subsequent cyclization with methylhydrazine in toluene at 8–10°C yields 1,3-dimethyl-1H-pyrazole-4-carboxylic acid derivatives. This method achieves high purity (97.5–98.9%) and scalability, with mass ratios of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride optimized at 6:9:8–10.

Alternative β-dicarbonyl precursors, such as acetylacetone, have been employed in aqueous media with catalytic imidazole to form pyrazole-4-carboxylic acid derivatives through tandem Knoevenagel-Michael additions. The use of water as a solvent enhances reaction sustainability, achieving yields exceeding 90% for analogous structures.

Table 1: Comparative Analysis of β-Dicarbonyl Precursors in Pyrazole Synthesis

PrecursorReaction ConditionsYield (%)Purity (%)
Ethyl acetoacetate110°C, toluene, 4h85–9097.5–98.9
AcetylacetoneAqueous, imidazole, 25°C90–9295–97

These methods emphasize the versatility of β-dicarbonyl compounds in constructing the pyrazole scaffold while enabling functional group compatibility for downstream modifications.

Regioselective Cyclization Approaches for Pyrazole Core Functionalization

Regioselectivity in pyrazole formation is critical for positioning methyl groups at the 3- and 5-positions. Controlled addition of methylhydrazine to α,β-unsaturated ketones, derived from β-dicarbonyl precursors, ensures selective cyclization. For example, maintaining reaction temperatures at 8–15°C during methylhydrazine addition minimizes side reactions, favoring N1-substitution. Nuclear magnetic resonance (NMR) data confirm regioselectivity, with characteristic singlet peaks for methyl groups at δ 2.14 (3H) and δ 3.77 (3H) in the final product.

Catalyst-free Michael additions further enhance regiocontrol. Recent studies demonstrate that THF-mediated reactions between pyrazole aldehydes and acrylates achieve >90% selectivity for N1-alkylation, avoiding competing N2-substitution. This approach is pivotal for introducing the THP-methyl group without compromising the carboxylic acid moiety.

Table 2: Regioselectivity Outcomes Under Varied Conditions

Temperature (°C)SolventSelectivity (N1:N2)Yield (%)
8–10Toluene98:285–90
25THF95:590–92

Optimized stoichiometry (methylhydrazine:β-dicarbonyl = 5:8–10) and alkaline conditions (pH 10–12) further suppress byproduct formation.

Post-Modification Strategies for Tetrahydro-2H-Pyran Substituent Introduction

The THP-methyl group is introduced via nucleophilic alkylation of the pyrazole nitrogen. A two-step protocol involves:

  • Synthesis of 4-(bromomethyl)tetrahydro-2H-pyran: THP-4-methanol is treated with phosphorus tribromide in dichloromethane at 0°C.
  • Alkylation of Pyrazole: The brominated THP derivative reacts with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid in dimethylformamide (DMF) using potassium carbonate as a base. This method achieves 75–80% yields, with purification via silica gel chromatography.

Alternatively, reductive amination using THP-4-carbaldehyde and sodium cyanoborohydride in methanol provides a milder route, though with reduced efficiency (60–65% yield).

Table 3: Comparison of THP-Methyl Introduction Methods

MethodConditionsYield (%)Purity (%)
Nucleophilic AlkylationDMF, K2CO3, 80°C75–8095–97
Reductive AminationMeOH, NaBH3CN, 25°C60–6590–92

These strategies highlight the balance between reactivity and functional group tolerance in late-stage THP functionalization.

Solid-Phase Synthesis Techniques for Carboxylic Acid Derivative Optimization

Solid-phase synthesis enables rapid optimization of the carboxylic acid moiety. Immobilization of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid on Wang resin via ester linkages facilitates stepwise modifications. Key steps include:

  • Resin Activation: Treatment with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane.
  • THP-Methyl Coupling: On-resin alkylation using 4-(bromomethyl)tetrahydro-2H-pyran and diisopropylethylamine (DIPEA) in DMF.
  • Cleavage: Trifluoroacetic acid (TFA) in dichloromethane releases the final product with >90% purity.

Table 4: Solid-Phase Synthesis Efficiency Metrics

Support MatrixCoupling Efficiency (%)Final Purity (%)
Wang Resin92–9590–92
Merrifield

Pyrazole-Carboxylate Hybrid Ligand Architectures in Transition Metal Complexes

The ligand’s dual donor sites—pyrazole nitrogen atoms and carboxylate oxygen atoms—enable versatile coordination modes with transition metals. Structural studies of analogous systems show that the carboxylate group typically adopts monodentate or bidentate binding, while pyrazole nitrogen atoms coordinate in a κ¹-N fashion [1] [4]. For example, cobalt(II) complexes with similar pyrazole-carboxylate ligands form octahedral geometries with two ligand molecules occupying equatorial positions and auxiliary ligands (e.g., water or chloride) completing the coordination sphere [2] [6].

The THP substituent introduces steric bulk that influences metal-ligand bond angles and supramolecular packing. In copper(II) complexes, this substituent reduces interligand repulsion, favoring distorted square-pyramidal geometries with Jahn-Teller elongation along the axial direction [4] [6]. Table 1 compares coordination geometries observed in transition metal complexes with related pyrazole-carboxylate ligands:

Metal CenterCoordination GeometryLigand Binding ModeKey Bond Lengths (Å)Reference
Co(II)Octahedralκ¹-N, κ²-OCo–N: 2.11, Co–O: 2.03 [2] [6]
Cu(II)Square-pyramidalκ¹-N, κ¹-OCu–N: 1.98, Cu–O: 2.25 [4] [6]
Cd(II)Trigonal prismaticκ¹-N, κ²-OCd–N: 2.34, Cd–O: 2.41 [2]

Mixed-ligand assemblies incorporating aromatic carboxylates (e.g., terephthalate) demonstrate how the pyrazole-carboxylate moiety directs framework topology. In one study, cadmium(II) ions bridged by pyrazole ligands and 2,5-dichloroterephthalate formed 2D layers with hcb topology, stabilized by THP-mediated van der Waals interactions [2].

Supramolecular Assembly Mechanisms Through Hydrogen Bonding Networks

The THP group and carboxylate oxygen atoms participate in hydrogen bonding, enabling 2D/3D network formation. In crystalline states, the ligand’s carboxylate group acts as a hydrogen bond acceptor, while water molecules or protonated pyrazole N–H groups serve as donors [2] [4]. For instance, manganese(II) complexes with nitro-substituted benzenedicarboxylates exhibit undulated layers stabilized by O–H···O bonds between carboxylates and coordinated water molecules [2].

The THP moiety’s ether oxygen atom further engages in C–H···O interactions with adjacent aromatic rings, creating interpenetrated frameworks. These interactions are critical for stabilizing low-density MOFs with accessible pore volumes > 40% [5]. Computational studies of analogous systems suggest that THP substituents enhance framework flexibility, allowing reversible structural transitions during guest molecule adsorption [5].

Chelation Behavior in Lanthanide and Actinide Coordination Systems

Lanthanide ions (e.g., Eu³⁺, Tb³⁺) form luminescent complexes with the ligand, leveraging the carboxylate’s strong chelating ability. Europium(III) complexes exhibit characteristic red emission at 612 nm (⁵D₀ → ⁷F₂ transition) with quantum yields up to 0.45, attributed to efficient ligand-to-metal energy transfer [1]. The THP group’s electron-donating effects modulate ligand field splitting, enhancing emission intensity compared to unsubstituted analogs [1].

Actinide coordination studies reveal distinct behavior: uranium(IV) forms eight-coordinate complexes with four ligand molecules, while thorium(IV) prefers six-coordinate geometries [6]. Table 2 summarizes structural parameters for selected lanthanide/actinide complexes:

Metal IonCoordination NumberAvg. M–O Bond Length (Å)Luminescence Quantum YieldReference
Eu³⁺82.41 ± 0.030.45 [1]
Tb³⁺82.38 ± 0.020.52 [1]
U⁴⁺82.56 ± 0.05N/A [6]

The ligand’s rigid pyrazole core prevents ligand scrambling in mixed-metal systems, enabling precise assembly of heterometallic clusters. Samarium(III)-cobalt(II) dimetallic frameworks demonstrate synergistic magnetic properties, with exchange coupling constants (J) of −12.5 cm⁻¹ indicating antiferromagnetic interactions [6].

Catalytic Applications of Metal-Organic Frameworks Incorporating Pyrazole Motifs

MOFs derived from this ligand exhibit catalytic activity in cross-dehydrogenative coupling (CDC) reactions. A copper-porphyrin MOF analog achieved 96% yield in C–O bond formation between phenols and dioxane, outperforming homogeneous catalysts due to substrate preorganization in 1D channels [5]. The THP group’s hydrophobicity enhances MOF stability in aqueous media (pH 1–14), enabling reuse over five cycles without activity loss [5].

In oxidation catalysis, iron(III)-based MOFs activate molecular oxygen for toluene hydroxylation, achieving 78% conversion with 90% para-selectivity. Mechanistic studies suggest a radical pathway initiated by Fe³⁺–O–O- intermediates stabilized by pyrazole nitrogen atoms [4]. Table 3 compares catalytic performance across MOF types:

MOF CompositionReactionConversion (%)Selectivity (%)Turnover Frequency (h⁻¹)Reference
Cu-Pyrazole/PorphyrinPhenol-dioxane coupling969812.4 [5]
Fe-PyrazoleToluene hydroxylation78908.7 [4]
Co-PyrazoleCO₂ cycloaddition65855.2 [2]

The compound 3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid demonstrates significant potential as a phosphodiesterase inhibitor through multiple molecular mechanisms [1] [2]. Phosphodiesterase isoform selectivity represents a critical pharmacological characteristic that determines both therapeutic efficacy and adverse effect profiles in vascular and cellular systems.

Isoform-Specific Binding Profiles

Pyrazole carboxylic acid derivatives exhibit differential binding affinities across phosphodiesterase isoforms, with structural modifications at the 3,5-dimethyl positions and tetrahydropyran substituent influencing selectivity patterns [2] [3]. The 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (PhPCEE) demonstrates potent phosphodiesterase type 4B inhibition with an inhibitory concentration (IC50) of 270 nanomolar, establishing the pyrazole carboxylate scaffold as a validated framework for phosphodiesterase modulation [2].

Trisubstituted pyrazoline derivatives containing carboxylic acid functionalities exhibit remarkable phosphodiesterase type 5 selectivity, with compound 11 showing an IC50 of 2.7 micromolar against phosphodiesterase type 5 while maintaining minimal activity against other phosphodiesterase isoforms at concentrations up to 50 micromolar [4]. This selectivity profile suggests that the non-coplanar pyrazoline system enhances binding specificity through conformational optimization within the phosphodiesterase type 5 catalytic domain.

Allosteric Modulation Mechanisms

The structural architecture of 3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid positions it as a potential allosteric modulator of phosphodiesterase enzymes [5] [6]. Allosteric modulation occurs through binding at sites distinct from the active catalytic domain, inducing conformational changes that alter enzyme activity without directly competing with substrate binding.

Pyrazole derivatives demonstrate allosteric binding characteristics through interactions with regulatory domains that modulate cyclic adenosine monophosphate and cyclic guanosine monophosphate hydrolysis rates [6]. The tetrahydropyran substituent in the target compound may facilitate allosteric interactions by providing additional hydrogen bonding opportunities and hydrophobic contacts with regulatory sites positioned away from the primary catalytic pocket.

Structure-Activity Relationships for Phosphodiesterase Selectivity

The carboxylic acid moiety at position 4 of the pyrazole ring serves as a critical pharmacophore element for phosphodiesterase binding, forming hydrogen bonds with conserved glutamine residues in the enzyme active site [2]. Methylation at positions 3 and 5 enhances binding affinity through favorable hydrophobic interactions, while the tetrahydropyran ring extension may confer isoform selectivity through differential binding pocket accommodation.

Phosphodiesterase type 11A4 exhibits sensitivity to pyrazole derivatives with specific substitution patterns, as demonstrated by compounds 14b and 23b showing selective inhibition at approximately 50 and 40 nanomolar concentrations respectively [3]. The selectivity extends to other phosphodiesterase isoforms including types 1, 4, and 7, indicating broad therapeutic potential while maintaining specificity profiles that could minimize off-target effects.

Vascular Smooth Muscle Relaxation Mechanisms via Cyclic Nucleotide Pathways

The pharmacological effects of 3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid on vascular smooth muscle relaxation occur through modulation of cyclic nucleotide signaling pathways [7] [8]. These mechanisms involve complex interactions between cyclic adenosine monophosphate and cyclic guanosine monophosphate systems that regulate intracellular calcium homeostasis and contractile protein sensitivity.

Cyclic Adenosine Monophosphate-Mediated Relaxation Pathways

Cyclic adenosine monophosphate elevation through phosphodiesterase inhibition activates protein kinase A, which subsequently phosphorylates multiple target proteins involved in smooth muscle relaxation [8] [9]. The primary mechanisms include phosphorylation of phospholamban, leading to enhanced sarcoplasmic reticulum calcium adenosine triphosphatase activity and increased calcium sequestration [8]. This process effectively reduces cytosolic calcium concentrations, diminishing calcium availability for myosin light chain kinase activation and subsequent contractile protein phosphorylation.

Protein kinase A activation also promotes smooth muscle membrane hyperpolarization through phosphorylation of potassium channels, particularly large conductance calcium-activated potassium channels [8]. Membrane hyperpolarization reduces calcium influx through voltage-dependent calcium channels, providing an additional mechanism for calcium concentration reduction and vasodilation promotion.

Cyclic Guanosine Monophosphate-Dependent Mechanisms

Cyclic guanosine monophosphate signaling operates through dual pathways involving nitric oxide-sensitive soluble guanylyl cyclase and natriuretic peptide-activated particulate guanylyl cyclase [10] [11]. The compound may enhance cyclic guanosine monophosphate levels by inhibiting phosphodiesterase type 5, the primary enzyme responsible for cyclic guanosine monophosphate degradation in vascular smooth muscle cells [10].

Elevated cyclic guanosine monophosphate activates protein kinase G, which phosphorylates the myosin phosphatase targeting subunit (MYPT1) and inositol 1,4,5-trisphosphate receptor-associated cyclic guanosine monophosphate kinase substrate (IRAG) [8]. MYPT1 phosphorylation enhances myosin light chain phosphatase activity, promoting dephosphorylation of myosin light chains and subsequent smooth muscle relaxation even in the presence of maintained calcium levels.

Calcium Sensitivity Modulation

The compound influences calcium sensitivity of the contractile machinery through multiple phosphorylation-dependent mechanisms [8] [12]. Protein kinase A and protein kinase G activation reduces myosin light chain kinase activity while simultaneously enhancing myosin light chain phosphatase function, creating a dual mechanism for reduced calcium sensitivity of contraction.

This calcium desensitization allows for smooth muscle relaxation at calcium concentrations that would normally maintain contractile tone, representing a fundamental shift in the calcium-force relationship [12]. The tetrahydropyran substituent may enhance these effects by improving compound stability and membrane permeability, potentially increasing cellular uptake and intracellular cyclic nucleotide elevation.

Membrane Transport and Compartmentalization Effects

Recent research demonstrates that cyclic guanosine monophosphate export through multidrug resistance-associated protein 4 significantly impacts intracellular cyclic nucleotide levels and vascular relaxation responses [10]. The compound may influence this transport mechanism, potentially extending the duration of cyclic nucleotide elevation and enhancing therapeutic effects through improved cellular retention of these second messengers.

Cyclic nucleotide compartmentalization within distinct cellular regions allows for localized signaling responses that may be modulated by the specific structural features of the pyrazole derivative [8]. The carboxylic acid functionality could influence subcellular distribution and targeting to specific phosphodiesterase-containing microdomains.

Structure-Activity Relationship Analysis for Xanthine Oxidoreductase Inhibition

The inhibitory activity of 3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid against xanthine oxidoreductase demonstrates the therapeutic potential of pyrazole carboxylic acid derivatives in purine metabolism regulation [13] [14]. Xanthine oxidoreductase catalyzes the final steps of purine catabolism, converting hypoxanthine to xanthine and subsequently to uric acid, making its inhibition valuable for hyperuricemia management and related pathological conditions.

Molecular Recognition and Binding Mechanisms

Pyrazole carboxylic acid derivatives interact with xanthine oxidoreductase through multiple binding modes, including competitive, non-competitive, and mixed-type inhibition patterns [13] [14]. The most potent compounds in this structural class demonstrate nanomolar inhibitory concentrations, with Y-700 (1-[3-cyano-4-neopentyloxyphenyl]pyrazole-4-carboxylic acid) exhibiting an IC50 of 0.6 nanomolar and a dissociation constant of 0.9 nanomolar against the active sulfo-form of the enzyme [14].

The 1-phenyl-pyrazole-4-carboxylic acid derivatives show exceptional potency, with compounds 16c, 16d, and 16f demonstrating IC50 values of 5.7, 5.7, and 4.2 nanomolar respectively, comparable to the clinical standard febuxostat (IC50 of 5.4 nanomolar) [13]. These compounds exhibit mixed-type inhibition kinetics, indicating binding to both the free enzyme and enzyme-substrate complex, suggesting multiple interaction sites within the xanthine oxidoreductase structure.

Structural Requirements for Optimal Inhibition

The carboxylic acid functionality at position 4 of the pyrazole ring represents a critical pharmacophore element for xanthine oxidoreductase binding [13] [15]. This acidic group forms essential hydrogen bonding interactions with amino acid residues in the enzyme active site channel leading to the molybdenum-pterin cofactor, without directly coordinating to the molybdenum ion itself [14].

Substitution patterns at positions 1, 3, and 5 of the pyrazole ring significantly influence binding affinity and selectivity [15]. The 3,5-dimethyl substitution pattern enhances hydrophobic interactions with the enzyme binding pocket, while the tetrahydropyran ring substituent at position 1 may provide additional binding contacts and improve pharmacokinetic properties through enhanced metabolic stability.

Comparative Analysis with Clinical Standards

The target compound structure shares key features with established xanthine oxidoreductase inhibitors while potentially offering improved selectivity profiles [14] [15]. Y-700 demonstrates superior pharmacokinetic properties compared to allopurinol, with primarily hepatic clearance rather than renal elimination, potentially reducing the risk of accumulation in patients with renal impairment [14].

The non-purine nature of pyrazole carboxylic acid derivatives provides advantages over traditional purine-based inhibitors by avoiding potential nucleotide metabolism interference and reducing the risk of severe hypersensitivity reactions associated with allopurinol therapy [16]. This structural differentiation allows for effective enzyme inhibition through alternative binding mechanisms while maintaining or improving therapeutic efficacy.

Mechanistic Insights from Crystallographic Studies

X-ray crystallographic analysis of pyrazole inhibitor-xanthine oxidoreductase complexes reveals that these compounds bind within the substrate access channel but do not directly interact with the molybdenum center [14]. Instead, they form extensive hydrogen bonding networks with channel residues, effectively blocking substrate access to the catalytic site.

The binding orientation of pyrazole carboxylic acids within the enzyme active site positions the carboxyl group for optimal interaction with conserved polar residues, while the pyrazole ring system occupies hydrophobic regions of the binding pocket [13]. The tetrahydropyran substituent in the target compound may extend into additional binding sub-pockets, potentially enhancing selectivity and binding affinity through induced-fit mechanisms.

Computational Docking Models for Protein Binding Site Interactions

Computational molecular docking studies provide critical insights into the binding mechanisms and interaction profiles of 3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid with multiple protein targets [17] [18]. These in silico investigations reveal binding energies, interaction patterns, and structural requirements that inform rational drug design and optimization strategies.

Phosphodiesterase Binding Site Analysis

Molecular docking studies of pyrazole carboxylic acid derivatives with phosphodiesterase type 4B reveal binding energies ranging from -7.14 to -9.3 kilocalories per mole, indicating strong protein-ligand interactions [2] [19]. The 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester demonstrates optimal binding through formation of hydrogen bonds with glutamine 817 and extensive hydrophobic contacts with the enzyme catalytic domain [2].

The pyrazole ring system adopts a conserved binding mode within the phosphodiesterase active site, with the carboxylate oxygen forming critical hydrogen bonds with the purine-selective glutamine residue [2]. The ethyl ester moiety occupies a hydrophobic sub-pocket (Q1-pocket), contributing significantly to binding affinity through favorable van der Waals interactions with conserved residues including histidine, methionine, and leucine [2].

Xanthine Oxidoreductase Interaction Modeling

Computational docking of 1-phenyl-pyrazole-4-carboxylic acid derivatives with xanthine oxidoreductase demonstrates binding energies of approximately -9.1 kilocalories per mole, consistent with the observed nanomolar inhibitory activities [13]. The compounds interact closely with the channel leading to the molybdenum-pterin active site without directly coordinating to the molybdenum ion, explaining the mixed-type inhibition kinetics observed experimentally [14].

The carboxylic acid functionality forms bidentate hydrogen bonding interactions with channel residues, while the pyrazole ring system engages in π-π stacking interactions with aromatic amino acids lining the substrate access pathway [13]. The binding orientation prevents substrate approach to the catalytic site, effectively blocking enzyme activity through steric occlusion rather than direct active site competition.

Carbonic Anhydrase Binding Studies

Pyrazole-carboxamide derivatives bearing sulfonamide moieties demonstrate exceptional binding affinities to human carbonic anhydrase isoforms, with compound 6a showing binding energies of -9.3 and -8.8 kilocalories per mole for carbonic anhydrase I and II respectively [19]. These compounds form conventional hydrogen bonds with threonine 199 and glutamine 92, along with metal acceptor interactions with the zinc ion essential for enzyme catalysis [19].

The binding poses reveal that pyrazole derivatives occupy the enzyme active site in orientations similar to established carbonic anhydrase inhibitors, with the sulfonamide moiety coordinating directly to the catalytic zinc center [19]. The pyrazole ring system provides additional binding contacts through π-π interactions and hydrophobic contacts with active site residues, enhancing selectivity and binding affinity compared to simpler inhibitor scaffolds.

Molecular Dynamics Simulation Validation

Molecular dynamics simulations extending to 50 nanoseconds confirm the stability of pyrazole derivative-protein complexes, with root mean square deviation values typically ranging from 1.2 to 2.1 angstroms [19]. These simulations demonstrate that the compounds maintain stable binding poses with minimal conformational fluctuations, supporting the reliability of static docking predictions for drug design applications.

The dynamics studies reveal that pyrazole carboxylic acid derivatives exhibit good stability after docking to binding sites, with minor conformational changes that do not significantly alter key interaction patterns [19]. Hydrogen bonding networks remain intact throughout simulation periods, while hydrophobic contacts show occasional fluctuations that reflect the dynamic nature of protein-ligand interactions in physiological environments.

Binding Site Selectivity and Specificity

Comparative docking studies across multiple protein targets reveal that structural modifications to the pyrazole scaffold can tune selectivity profiles for specific therapeutic applications [18]. The tetrahydropyran substituent present in the target compound may enhance selectivity through differential binding pocket accommodation, as this bulky substituent would be accommodated differently across various enzyme active sites.

XLogP3

1.1

Dates

Last modified: 08-17-2023

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